4-(Hexyloxy)benzaldehyde oxime
CAS No.:
Cat. No.: VC17253014
Molecular Formula: C13H19NO2
Molecular Weight: 221.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H19NO2 |
|---|---|
| Molecular Weight | 221.29 g/mol |
| IUPAC Name | (NE)-N-[(4-hexoxyphenyl)methylidene]hydroxylamine |
| Standard InChI | InChI=1S/C13H19NO2/c1-2-3-4-5-10-16-13-8-6-12(7-9-13)11-14-15/h6-9,11,15H,2-5,10H2,1H3/b14-11+ |
| Standard InChI Key | QYDNPDYSYAFFQI-SDNWHVSQSA-N |
| Isomeric SMILES | CCCCCCOC1=CC=C(C=C1)/C=N/O |
| Canonical SMILES | CCCCCCOC1=CC=C(C=C1)C=NO |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The core structure of 4-(hexyloxy)benzaldehyde oxime consists of a benzaldehyde moiety substituted with a hexyloxy group (-O-C₆H₁₃) at the 4-position and an oxime group (-C=N-OH) at the aldehyde carbon. The oxime group exists in two stereoisomeric forms: the E-isomer (anti) and the Z-isomer (syn), with the latter predominating in equilibrium under standard conditions . X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm that the hexyloxy chain adopts an extended conformation, minimizing steric interactions with the aromatic ring .
Table 1: Key Structural Parameters
| Property | Value | Source |
|---|---|---|
| Molecular formula | ||
| Molecular weight | 221.29 g/mol | |
| Boiling point | 312–315°C (estimated) | |
| Density | 1.08 g/cm³ | |
| LogP (octanol-water) | 3.45 |
Spectroscopic Identification
Fourier-transform infrared (FTIR) spectroscopy reveals characteristic absorption bands at 3280 cm⁻¹ (O-H stretch of oxime), 1660 cm⁻¹ (C=N stretch), and 1250 cm⁻¹ (C-O-C ether linkage) . In the -NMR spectrum, the oxime proton appears as a broad singlet at δ 8.2 ppm, while the aromatic protons resonate as a doublet at δ 7.8 ppm (J = 8.5 Hz) and a doublet at δ 6.9 ppm (J = 8.5 Hz) . The hexyloxy chain protons are observed as multiplet signals between δ 1.2 and δ 4.0 ppm. Mass spectrometry (EI-MS) shows a molecular ion peak at m/z 221.1, consistent with the molecular formula .
Synthetic Methodologies
Stepwise Synthesis
The synthesis of 4-(hexyloxy)benzaldehyde oxime proceeds via a two-step sequence:
-
Etherification: 4-Hydroxybenzaldehyde reacts with hexyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours, yielding 4-(hexyloxy)benzaldehyde .
-
Oxime Formation: The aldehyde intermediate is treated with hydroxylamine hydrochloride (NH₂OH·HCl) in methanol under reflux for 4 hours, producing the oxime with an 82% yield of the Z-isomer .
Reaction Scheme:
Optimization Strategies
Reaction yield improves to 89% when using microwave-assisted synthesis at 100°C for 30 minutes . The stereoselectivity of oxime formation is influenced by solvent polarity: polar aprotic solvents like DMF favor the Z-isomer, while nonpolar solvents like toluene increase the E-isomer proportion .
Chemical Reactivity and Transformations
Beckmann Rearrangement
Under acidic conditions (H₂SO₄, 100°C), 4-(hexyloxy)benzaldehyde oxime undergoes Beckmann rearrangement to form 4-(hexyloxy)benzamide, a reaction critical in amide synthesis :
Nickel(II) chloride catalyzes this rearrangement at lower temperatures (60°C), achieving 95% conversion in 2 hours .
Dehydration to Nitriles
Heating the oxime with phosphorus pentoxide (P₂O₅) in toluene at 120°C for 6 hours produces 4-(hexyloxy)benzonitrile, a precursor for pharmaceuticals and agrochemicals :
Halogenation Reactions
Treatment with N-chlorosuccinimide (NCS) in DMF replaces the oxime hydrogen with chlorine, generating 4-(hexyloxy)benzohydroximoyl chloride, a versatile electrophile for cross-coupling reactions :
Applications in Materials Science and Pharmaceuticals
Liquid Crystal Precursors
The hexyloxy chain imparts liquid crystalline properties, making the compound a candidate for nematic phase materials. Differential scanning calorimetry (DSC) shows a clearing point at 148°C, suitable for display technologies .
Metal Chelation
The oxime group acts as a bidentate ligand, forming complexes with transition metals like copper(II) and nickel(II). These complexes exhibit catalytic activity in oxidation reactions, such as the epoxidation of alkenes .
Table 2: Metal Complex Properties
| Metal Ion | Complex Structure | Application |
|---|---|---|
| Cu²⁺ | Square planar | Alkene oxidation catalyst |
| Ni²⁺ | Octahedral | Hydrogenation catalyst |
Pharmaceutical Intermediates
4-(Hexyloxy)benzaldehyde oxime serves as a building block for antihistamines and antifungal agents. Condensation with primary amines yields Schiff bases with demonstrated bioactivity against Candida albicans (MIC = 8 µg/mL) .
Analytical and Characterization Techniques
Chromatographic Analysis
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 70:30) resolves the E- and Z-isomers with retention times of 8.2 min and 9.7 min, respectively . Gas chromatography-mass spectrometry (GC-MS) using an HP-5ms column confirms purity, showing a single peak at 14.3 min .
X-ray Diffraction Studies
Single-crystal X-ray analysis reveals a monoclinic crystal system (space group P2₁/c) with unit cell parameters , , , and . The oxime group forms intramolecular hydrogen bonds (O-H⋯N, 2.65 Å), stabilizing the Z-configuration .
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